
potassium di-tert-butyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
potassium di-tert-butyl phosphate can be synthesized through several methods. One common method involves the esterification of phosphoric acid with tert-butanol under acidic or basic conditions . Another method involves the reaction of phosphorus trichloride with tert-butanol in the presence of a base such as triethylamine . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production and high purity .
Analyse Chemischer Reaktionen
potassium di-tert-butyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form di-tert-butyl phosphate oxide.
Reduction: Reduction reactions can convert it to di-tert-butyl phosphite.
Substitution: It can undergo substitution reactions with various nucleophiles to form different phosphates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include various esters and phosphates .
Wissenschaftliche Forschungsanwendungen
potassium di-tert-butyl phosphate has several scientific research applications:
Wirkmechanismus
The mechanism of action of di-tert-butyl phosphate involves its ability to act as a ligand in various chemical reactions. It stabilizes and activates the central metal atom in transition metal-catalyzed reactions, facilitating the formation of C-O, C-N, and C-C bonds . Its molecular targets include various metal ions and organic substrates, and it participates in pathways involving esterification and phosphorylation .
Vergleich Mit ähnlichen Verbindungen
potassium di-tert-butyl phosphate can be compared with other similar compounds such as:
Di-tert-butyl phosphite: Used as a solvent and antioxidant.
Dibutyl phosphate: Used in the synthesis of glycosyl phosphates and as a catalyst in polymerization reactions.
Di-tert-butyl (chloromethyl) phosphate: Used in the formation of phosphon-oxymethyl prodrugs.
This compound is unique in its ability to act as an intermediate in the synthesis of various prodrugs and its use in the preparation of Nasicon-type phosphates .
Eigenschaften
Molekularformel |
C8H18O4P- |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
ditert-butyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)/p-1 |
InChI-Schlüssel |
YEWZQCDRZRYAEB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OP(=O)([O-])OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


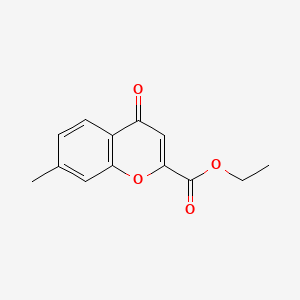
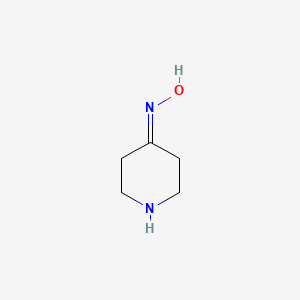
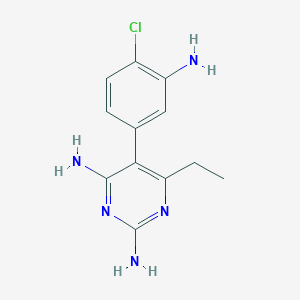

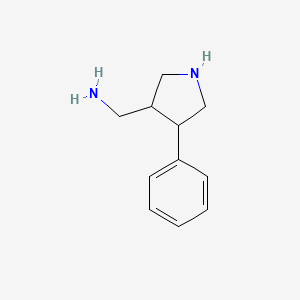
![9-Aminospiro[4.5]dec-8-EN-7-one](/img/structure/B8790981.png)
![2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8790987.png)
![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B8790995.png)


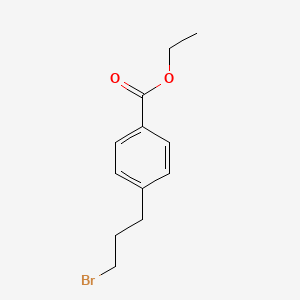


![tert-butyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791040.png)
